molecular formula C19H19ClN4O B4511837 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B4511837
M. Wt: 354.8 g/mol
InChI Key: SDHOOEWNEFCDJO-UHFFFAOYSA-N
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Description

4-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a heterocyclic compound featuring an indole core substituted at the 4-position with a chlorine atom. The indole nitrogen is further functionalized with an ethyl group bearing a carbonyl bridge to a piperazinyl ring, which is linked to a pyridine moiety.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-4-3-5-17-15(16)7-9-24(17)14-19(25)23-12-10-22(11-13-23)18-6-1-2-8-21-18/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHOOEWNEFCDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Indole Derivatives

While direct data for the target compound are absent, comparisons can be drawn with analogous indole-based compounds, such as 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (6b) from . Below is a detailed analysis:

Structural Differences
Feature Target Compound Compound 6b
Indole Substitution Chlorine at position 4 Unsubstituted indole (position 3 linked to pyrazole)
Functional Groups Piperazine-pyridine-ethyl-ketone Pyrazole-chlorobenzoylamino-methyl
Key Linkages Carbonyl bridge between indole and piperazine Amide bond between pyrazole and chlorobenzoyl group

Inferred Properties of Target Compound :

  • Melting Point : Expected to be lower than 6b’s 243–244°C due to reduced aromatic stacking (fewer planar groups).
  • Spectroscopy : A carbonyl stretch (~1700 cm⁻¹) and pyridine/piperazine N-H stretches (~3300 cm⁻¹) would dominate IR. MS might show fragmentation at the ketone or piperazine-pyridine bond.
Bioactivity Considerations
  • The target compound’s piperazine-pyridine system is more aligned with CNS receptor modulation, though this remains speculative without experimental data.

Biological Activity

4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates an indole core, a chloro group, a carbonyl moiety, and a piperazine ring, which collectively contribute to its diverse pharmacological properties. This article explores the compound's biological activity based on existing research findings.

Chemical Structure and Properties

The compound's structural features are essential for its biological activity. The indole structure is known for its ability to interact with various biological targets, while the piperazine ring enhances receptor binding capabilities. The presence of the chloro group and carbonyl functionality further diversifies its reactivity and potential interactions.

Structural Feature Description
Indole CoreBicyclic structure facilitating interactions with neurotransmitter receptors.
Chloro GroupEnhances lipophilicity and potential receptor interactions.
Carbonyl GroupAllows for nucleophilic attack and formation of derivatives.
Piperazine RingIncreases binding affinity at neurotransmitter receptors, particularly in neuropharmacology.

Biological Activities

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Indole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Compounds similar to 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole demonstrate activity against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that indole derivatives could induce apoptosis in cancer cells through modulation of the mitochondrial pathway. The specific mechanisms involved include the activation of caspases and disruption of mitochondrial membrane potential.
  • Neuropharmacological Potential :
    • Research indicates that related piperazine-containing compounds can act as serotonin receptor modulators, influencing mood regulation and pain perception. This positions 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole as a candidate for further exploration in neuropharmacology.

The biological activity of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can be attributed to its interaction with various receptors and enzymes:

  • G-protein Coupled Receptors (GPCRs) : Similar compounds have been shown to act as allosteric modulators at GPCRs, which are critical targets in drug development.

Interaction Studies

Interaction studies reveal that this compound may affect neurotransmitter systems by modulating receptor activity, particularly serotonin receptors, which play a significant role in mood regulation and anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Reactant of Route 2
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4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

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